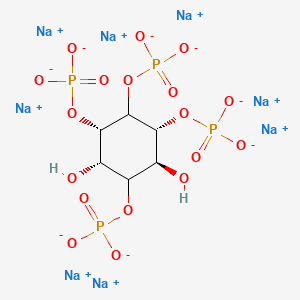

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt)

Vue d'ensemble

Description

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) is an inositol phosphate metabolite . It is formed by the phosphorylation of Ins (1,4,5)P3 by inositol 1,4,5-triphosphate 3-kinase . This compound increases intracellular calcium levels by two distinct mechanisms: opening calcium channels on both the endoplasmic reticulum to release calcium from internal stores and on the plasma membrane to allow the influx of calcium from outside the cell .

Synthesis Analysis

The synthesis of D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) involves the phosphorylation of Ins (1,4,5)P3 by inositol 1,4,5-triphosphate 3-kinase .

Molecular Structure Analysis

The molecular formula of D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) is C6H8O18P4 • 8Na . The formal name is D-myo-inositol-1,3,4,5-tetrakis (dihydrogen phosphate), octasodium salt . The molecular weight is 675.9 .

Chemical Reactions Analysis

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) almost completely inhibits calcium-activated chloride channels at a concentration of 8-10 µM . Related inositol oligophosphates Ins (1,3,4,5)-P4, Ins (1,3,4,6)-P4, Ins (1,4,5,6)-P4, and Ins (1,3,4,5,6)-P5 do not inhibit the calcium channel at concentrations up to 100 µM .

Physical And Chemical Properties Analysis

The physical and chemical properties of D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) include a molecular weight of 675.93 g/mol . It has 2 hydrogen bond donors and 18 hydrogen bond acceptors .

Applications De Recherche Scientifique

-

Scientific Field: Pharmacology

- Myo-inositol and its derivatives have been found to play an important role in the treatment of human diseases . They are used in the treatment of a variety of ailments from diabetes to cancer .

- Myo-inositol acts as a lipotropic factor and is involved as co-factors of enzymes and as messenger molecules in signal transduction . Myo-inositol deficiency leads to intestinal lipodystrophy in animals and “inositol-less death” in some fungi .

-

Scientific Field: Biomedicine

- Inositols are part of membrane molecules and participate as second messengers in several cell-signaling processes . They are involved in the physiological regulation of insulin signaling .

- Myo-inositol imbalance is observed in psychiatric diseases and its use shows efficacy for treatment of depression, anxiety, and compulsive disorders . Epi- and scyllo-inositol isomers are capable of stabilizing non-toxic forms of β-amyloid proteins, which are characteristic of Alzheimer’s disease and cognitive dementia in Down’s syndrome, both associated with brain insulin resistance .

-

Scientific Field: Cancer Research

-

Scientific Field: Cell Signaling

- D-myo-Inositol-1,3,4,5,6-pentaphosphate, a derivative of myo-inositol, is one of the many inositol phosphate isomers that act as small, soluble second messengers in the transmission of cellular signals . It can be interconverted with Ins(3,4,5,6)P4 by a 1-kinase/1-phosphatase cycle, as well as with Ins(1,4,5,6)P4 in a 3-kinase/3-phosphatase cycle .

-

Scientific Field: Anticancer Research

- D-myo-Inositol-1,3,4,5,6-pentaphosphate, sodium salt is an anticancer inositol phosphate . It inhibits the phosphorylation and kinase activity of Akt/PKB, inducing apoptosis in ovarian, lung, and breast cancer cells . It exhibits antiangiogenic activity in vitro, blocking capillary tube formation of HUVEC, as well as antitumor effects against cancer xenografts in nude mice .

-

Scientific Field: Metabolic Disorders

- Higher inositol phosphates with pyrophosphate groups, such as 5-Diphosphoinositol 1,2,3,4,6-pentakisphosphate (5PP-InsP5), are recognized as signaling molecules . Blocking the 5PP-InsP5/InsP8 signaling pathway by inhibiting the biosynthesis of 5PP-InsP5 demonstrates therapeutic benefits in preclinical studies, and thus holds promise as a therapeutic approach for certain diseases treatment, such as metabolic disorders .

-

Scientific Field: Biochemical Research

- D-myo-Inositol-1,3,4,5,6-pentaphosphate, sodium salt is one of the many inositol phosphate isomers that act as small, soluble second messengers in the transmission of cellular signals . It can be interconverted with Ins(3,4,5,6)P4 by a 1-kinase/1-phosphatase cycle, as well as with Ins(1,4,5,6)P4 in a 3-kinase/3-phosphatase cycle .

-

Scientific Field: Therapeutic Research

- Higher inositol phosphates with pyrophosphate groups, such as 5-Diphosphoinositol 1,2,3,4,6-pentakisphosphate (5PP-InsP5), are recognized as signaling molecules . Blocking the 5PP-InsP5/InsP8 signaling pathway by inhibiting the biosynthesis of 5PP-InsP5 demonstrates therapeutic benefits in preclinical studies, and thus holds promise as a therapeutic approach for certain diseases treatment, such as metabolic disorders .

-

Scientific Field: Cell Biology

- Water-soluble myo-inositol phosphates are a group of small molecules, with Ins(1,4,5)P3 being the most well-studied . Acting as a “second messenger”, Ins(1,4,5)P3 binds to its receptor, a Ca2+ channel in the endoplasmic reticulum. This binding opens the Ca2+ channel, leading to the release of Ca2+ from the intracellular store, which is necessary for the control of cellular and physiological processes including cell division, cell proliferation, apoptosis, fertilization, development, behavior, learning, and memory .

Propriétés

IUPAC Name |

octasodium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.8Na/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQMPPDYTHNACQ-QAVKKEKOSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Na8O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.